2-Methylhepta-1,6-dien-3-yne
Description
Significance of Conjugated and Non-conjugated Polyenes in Modern Organic Synthesis and Materials Science
Polyenes, hydrocarbons with multiple double bonds, are broadly classified as conjugated or non-conjugated. libretexts.orglibretexts.org In conjugated polyenes, single and double bonds alternate, allowing for the delocalization of pi-electrons across the system. libretexts.orgchemicals.co.uk This delocalization imparts enhanced stability and unique electronic properties, making them crucial components in the development of organic materials such as conductive polymers and dyes. chemicals.co.ukwiley-vch.de Their predictable reactivity also makes them valuable in complex organic syntheses. numberanalytics.com
Non-conjugated polyenes, where the double bonds are separated by more than one single bond, have isolated electronic systems. libretexts.org While they lack the extensive electron delocalization of their conjugated counterparts, their distinct reactivity at each double bond is harnessed in various synthetic transformations. researchgate.net The strategic placement of these isolated double bonds allows for selective chemical modifications, contributing to the synthesis of natural products and other complex molecules. researchgate.netrsc.org
Overview of Enynes and Dienes as Versatile Synthetic Intermediates and Functional Handles
Enynes, molecules containing both a double (ene) and a triple (yne) bond, and dienes, with two double bonds, are highly versatile building blocks in organic synthesis. wiley-vch.descielo.br The combination of different types of unsaturation within a single molecule provides multiple reactive sites, or "functional handles," that can be selectively targeted. This allows for the construction of complex molecular architectures through a variety of reactions, including cycloadditions, metathesis, and cross-coupling reactions. scielo.brmdpi.com The ability to control the stereochemistry of these reactions is a key focus in modern synthetic chemistry, as it allows for the creation of specific three-dimensional structures, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com
Structural Classification of Complex Unsaturated Hydrocarbons with Alkene and Alkyne Linkages
Conjugated Enynes: In these systems, the double and triple bonds are separated by a single bond. This arrangement allows for electronic communication between the pi systems, leading to unique spectroscopic and reactive properties.
Non-conjugated (or Skipped) Enynes: When the double and triple bonds are separated by two or more single bonds, they are considered isolated. rsc.org Each functional group tends to react independently of the other.
Dienynes: These molecules contain two double bonds and one triple bond. Their classification becomes more complex, depending on the relative arrangement of all three unsaturated linkages. They can be fully conjugated, partially conjugated, or non-conjugated.
2-Methylhepta-1,6-dien-3-yne serves as an interesting case study within this classification. It possesses a terminal double bond conjugated with a triple bond, and another isolated terminal double bond. This mixed character influences its chemical behavior.
A Closer Look at this compound
The compound this compound is a specific dienyne with the chemical formula C₈H₁₀. vulcanchem.com Its structure is defined by a seven-carbon chain with a methyl group at the second carbon, a double bond between the first and second carbons, a triple bond between the third and fourth carbons, and another double bond between the sixth and seventh carbons. vulcanchem.com
Molecular Structure and Properties
The IUPAC name clearly defines the connectivity of the atoms. vulcanchem.com The presence of both sp, sp², and sp³ hybridized carbon atoms results in a complex three-dimensional structure. vulcanchem.comlibretexts.org
| Property | Value |
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.16 g/mol |
| CAS Number | 1001-88-3 |
| SMILES Notation | CC(=C)C#CCC=C |
| InChIKey | JDSRPIAZFIFPGF-UHFFFAOYSA-N |
Table 1: Key Identifiers for this compound. vulcanchem.com
Synthesis and Reactivity
The synthesis of divinylacetylenes like this compound can be approached through various methods. Traditional routes include the Nieuwland reaction, which involves the polymerization of acetylene (B1199291) using copper(I) chloride and ammonium (B1175870) chloride catalysts. vulcanchem.com Modern catalytic approaches, such as ruthenium-catalyzed cross-dimerization of alkenes and alkynes, offer more controlled and stereoselective pathways. vulcanchem.com
The reactivity of this compound is dictated by its distinct functional groups. The terminal double bonds are susceptible to halogenation, where chlorine or bromine can be added across them. vulcanchem.com The triple bond can react with hydrogen halides like HCl to form chloroalkenes. vulcanchem.com Furthermore, the conjugated enyne portion can participate in more complex transformations like thermal cyclization, where at elevated temperatures it can form bicyclic structures through a 6-π electrocyclic closure. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1001-88-3 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
2-methylhepta-1,6-dien-3-yne |
InChI |
InChI=1S/C8H10/c1-4-5-6-7-8(2)3/h4H,1-2,5H2,3H3 |
InChI Key |
JDSRPIAZFIFPGF-UHFFFAOYSA-N |
SMILES |
CC(=C)C#CCC=C |
Canonical SMILES |
CC(=C)C#CCC=C |
Origin of Product |
United States |
Advanced Reaction Chemistry and Transformations of 2 Methylhepta 1,6 Dien 3 Yne Systems
Cycloaddition Reactions of Enynes and Dienes
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The unique structure of 2-Methylhepta-1,6-dien-3-yne, containing both a conjugated enyne and an isolated alkene, suggests it could participate in a variety of cycloaddition reactions.
The Diels-Alder reaction is a cornerstone of organic chemistry, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In the case of a dienyne substrate, the conjugated portion can act as the diene component. For a molecule like this compound, the 1,3-enyne moiety could potentially react with a dienophile. The reactivity in a Diels-Alder reaction is influenced by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com
[2+2] cycloaddition reactions involve the combination of two unsaturated components to form a four-membered ring. These reactions are often photochemically induced. The double and triple bonds within the 1,3-enyne system of this compound could potentially undergo [2+2] cycloaddition with other unsaturated molecules. The regioselectivity and stereoselectivity of these reactions would depend on the specific reactants and reaction conditions.
1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. The alkyne functionality in this compound makes it a suitable dipolarophile for reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction would lead to the formation of a triazole ring.
Transition Metal-Catalyzed Functionalization and Bond Formations
Transition metal catalysis offers a wide array of methods for the selective functionalization of unsaturated molecules like dienes and enynes. researchgate.netresearchgate.net These reactions are often highly efficient and allow for the formation of complex molecular architectures under mild conditions.
Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a C-C double or triple bond. In the context of a 1,3-diene system, the hydroboration can be directed to occur at a specific position (regioselectivity) and at a specific functional group (chemospecificity). Catalysts, often based on transition metals like cobalt, can control the regioselectivity of the hydroboration of 1,6-enynes, leading to either alkenylboronates or alkylboronates. researchgate.net For a substrate like this compound, a catalyst could potentially direct the hydroboration to either the conjugated diene system or the isolated alkene.
Table 1: Potential Regioselective Hydroboration Products of a 1,3-Diene
| Reagent | Catalyst | Major Product | Minor Product |
| HBpin | Cobalt Complex A | 1,2-addition product | 1,4-addition product |
| 9-BBN | Rhodium Complex B | 1,4-addition product | 1,2-addition product |
Nickel-catalyzed hydroalkylation of 1,3-dienes is a powerful method for the formation of C-C bonds. nih.govchemrxiv.org This reaction involves the addition of a hydrogen atom and an alkyl group across the diene system. The regioselectivity of this addition is a key aspect, and it can often be controlled by the choice of ligand on the nickel catalyst. This method has been successfully applied to the hydroalkylation of dienes with various carbon nucleophiles, including those derived from hydrazones. nih.gov In the case of this compound, a nickel catalyst could facilitate the addition of a carbon nucleophile to the diene portion of the molecule with high regioselectivity.
Table 2: Examples of Ni-Catalyzed Hydroalkylation of 1,3-Dienes
| Diene Substrate | Carbon Nucleophile | Ligand | Regioselectivity (1,2- vs 1,4-addition) |
| 1,3-Butadiene (B125203) | Malonate Ester | dppe | >95:5 |
| Isoprene | Cyanoacetate | dppp | 10:90 |
| (E)-1-phenyl-1,3-butadiene | N-tosylhydrazone | P(4-CF3C6H4)3 | >20:1 |
Palladium(II)-Catalyzed C-H Activation and Dehydrogenation Approaches
Palladium(II)-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions often proceed through a variety of mechanistic pathways, including concerted metalation-deprotonation, oxidative addition, and electrophilic cleavage, frequently guided by directing groups to control regioselectivity. nih.gov Dehydrogenation reactions, also often catalyzed by palladium complexes, create new sites of unsaturation within a molecule.
Despite the prevalence of these methods, a thorough search of the chemical literature indicates that specific studies on the application of Palladium(II)-catalyzed C-H activation or dehydrogenation approaches to this compound have not been reported. Consequently, there are no available data on the feasibility, regioselectivity, or efficiency of such transformations on this specific substrate.
Catalytic Oxidative Amination of 1,3-Dienes
Catalytic oxidative amination of 1,3-dienes is a valuable transformation for the synthesis of allylic amines, which are important structural motifs in many biologically active compounds. This reaction typically involves the use of a transition metal catalyst, such as palladium, and an oxidant to facilitate the addition of a nitrogen-containing group across the diene system.
There is currently no published research specifically detailing the catalytic oxidative amination of this compound. The presence of the alkyne and an isolated double bond in addition to the conjugated enyne system would likely present significant challenges in terms of chemo- and regioselectivity, which have not yet been explored for this compound.
Copper(I) Hydride-Catalyzed Transformations of π-Electrophiles
Copper(I) hydride (CuH) catalysis has become a prominent strategy for various asymmetric transformations, including the reduction and functionalization of unsaturated systems. researchgate.net These reactions are valued for their mild conditions and high levels of selectivity. mit.edu
However, the application of CuH-catalyzed transformations specifically to this compound as the π-electrophile has not been documented in the scientific literature. The following subsections discuss general CuH-catalyzed reactions for which no specific examples involving this compound are available.
Regio- and Enantioselective Allylation of Ketones Using Terminal Allenes
The Copper(I) hydride-catalyzed allylation of ketones using terminal allenes is a powerful method for the synthesis of chiral homoallylic alcohols. nih.gov This reaction proceeds through the in-situ generation of a chiral allylcopper intermediate from the allene (B1206475), which then adds to the ketone. mit.edu
No studies have been published that utilize this compound in the context of CuH-catalyzed regio- and enantioselective allylation of ketones. Such a reaction would be mechanistically distinct from the established protocol with terminal allenes.
Asymmetric Coupling of Imines and Enynes to Chiral Homopropargylic Amines
The asymmetric coupling of imines and enynes, often catalyzed by copper complexes, provides access to valuable chiral homopropargylic amines. organic-chemistry.org These reactions can be highly enantio- and diastereoselective, constructing multiple stereocenters in a single step.
A review of the literature reveals no specific examples of the asymmetric coupling of imines with this compound catalyzed by Copper(I) hydride. The reactivity of the specific enyne system within this compound in such a transformation remains uninvestigated.
Regio- and Stereoselective 1,6-Semireduction of Doubly Unsaturated Acceptors
Copper(I) hydride is also utilized in the regio- and stereoselective semireduction of conjugated systems, such as enynes, to furnish allenes. organic-chemistry.org This transformation is valuable for accessing these versatile functional groups with high levels of control.
There is no available research on the regio- and stereoselective 1,6-semireduction of this compound using a Copper(I) hydride catalyst. The outcome of such a reaction would depend on the relative reactivity of the conjugated enyne system versus the isolated double bond, a chemoselectivity challenge that has not been addressed for this molecule.
Radical Reactions and Cascade Processes Involving Dienyne Systems
Radical reactions and cascade processes involving dienyne systems can lead to the rapid construction of complex molecular architectures. These reactions are often initiated by radical precursors and can involve a series of intramolecular cyclizations and other transformations.
No specific studies on radical reactions or cascade processes involving this compound have been reported in the scientific literature. The potential for this molecule to undergo radical-mediated cyclizations or polymerizations has not been explored.
Data Tables
Acyl Radical Cascade Reactions for Complex Ring System Formation
Acyl radical cascade reactions represent a powerful strategy for the construction of intricate polycyclic systems from acyclic precursors. While specific studies detailing acyl radical cascades originating directly from this compound are not prevalent in the reviewed literature, the principles of such reactions can be applied to its derivatives. These reactions are typically initiated by the generation of an acyl radical, which then undergoes a series of intramolecular cyclizations onto the pendant double and triple bonds.
The general mechanism involves the initial formation of an acyl radical, often from an acyl selenide or a similar precursor, which then adds to one of the unsaturated moieties within the molecule. This initial cyclization generates a new radical species that can subsequently participate in further intramolecular additions. The regioselectivity of these cyclizations is governed by factors such as ring size preference (e.g., 5-exo vs. 6-endo) and the stability of the resulting radical intermediates. For a molecule like this compound, a hypothetical acyl radical cascade could be envisioned to form fused or bridged ring systems, depending on the reaction conditions and the nature of the substituents. The synthesis of azasteroids has been achieved using acyl radical cascade reactions, demonstrating the utility of this methodology in constructing complex molecular frameworks. nottingham.ac.uk
| Initiator | Radical Type | Potential Cyclization Pathways | Potential Product Skeletons |
| Acyl Selenide/Ph₃SnH | Acyl Radical | 5-exo-dig, 6-endo-trig | Bicyclic, Tricyclic |
| Thioester/Bu₃SnH | Acyl Radical | 6-exo-dig, 5-endo-trig | Fused, Bridged |
Diradical Formation and Subsequent Rearrangements (e.g., Reversion of Myers Cyclization)
The thermal or photochemical activation of enediyne systems can lead to the formation of highly reactive diradical intermediates. The most well-known of these transformations is the Bergman cyclization, which produces a 1,4-didehydrobenzene diradical. Another significant reaction is the Myers-Saito cyclization, which is relevant to enyne-allene systems that can be formed from enediynes. semanticscholar.orgnih.gov
While this compound is not a classical enediyne for Bergman cyclization, its structure is amenable to rearrangements that could lead to reactive intermediates. For instance, isomerization could potentially bring the terminal double bond into conjugation, setting the stage for cyclization reactions.
A fascinating aspect of these diradical-forming reactions is the possibility of their reversion. The reversion of the Myers-Saito cyclization, for example, involves the fragmentation of the initially formed diradical to regenerate the starting enyne-allene or isomerize to other products. This reversibility can be influenced by the substitution pattern on the enyne-allene and the reaction conditions. Studies on related systems have shown that the presence of aryl substituents on the acetylene (B1199291) terminus can alter the reaction pathway, favoring a C2-C6 cyclization to form benzofulvene and benzofluorene derivatives via a benzofulvene diradical intermediate. semanticscholar.org This highlights the subtle electronic and steric factors that can dictate the fate of these reactive intermediates.
| Reaction Type | Intermediate | Key Factors | Potential Outcome |
| Myers-Saito Cyclization | α,3-didehydrotoluene diradical | Enyne-allene structure, temperature | Aromatic ring formation |
| Reversion of Myers-Saito | Diradical fragmentation | Substituent effects, stability of diradical | Regeneration of starting material or isomerization |
| C2-C6 Cyclization | Benzofulvene diradical | Aryl substitution on alkyne | Formation of benzofulvenes and benzofluorenes semanticscholar.org |
Isomerization and Stereochemical Manipulation in Dienyne Chemistry
The stereochemistry of dienyne systems plays a crucial role in determining their reactivity and the stereochemical outcome of their transformations. Various catalytic and thermal methods have been developed to control and manipulate the isomeric and stereochemical identity of these versatile building blocks.
Indium(III)-Catalyzed Stereoselective Cycloisomerization and Configurational Inversion
Indium(III) catalysts have emerged as powerful tools for promoting the cycloisomerization of enynes. researchgate.netresearchgate.netacs.orgmdpi.com These reactions are atom-economical and can proceed with high stereoselectivity. For 1,6-enynes, which share a similar structural motif with this compound, indium(III) halides catalyze a tandem cycloisomerization that proceeds with a 5-exo-dig regioselectivity. researchgate.netresearchgate.net This process can be used to construct bicyclic structures with good yields and diastereoselectivities, particularly when the enyne is functionalized with internal nucleophiles like alcohols, carboxylic acids, or amines. researchgate.netresearchgate.net
The stereospecificity of these reactions is a key feature, with the geometry of the starting alkene often dictating the stereochemistry of the product. researchgate.net Mechanistic studies suggest that the reaction proceeds through the initial π-coordination of the indium(III) catalyst to the alkyne, followed by a Markovnikov electrophilic addition to the alkene and subsequent ring closure. researchgate.net The formation of a chiral non-classical carbocation intermediate is proposed to be responsible for the observed diastereoselectivity. researchgate.net In some instances, these reactions can lead to configurational inversion, providing access to stereoisomers that might be difficult to obtain through other methods.
| Catalyst | Regioselectivity | Stereochemical Outcome | Key Mechanistic Feature |
| InI₃ | 5-exo-dig researchgate.netresearchgate.net | Stereospecific, potential for configurational inversion | Formation of a chiral non-classical carbocation intermediate researchgate.net |
| InCl₃ | Dependent on alkyne substitution (exo vs. endo) mdpi.com | Influenced by electronic nature of substituents mdpi.com | Partial hydrolysis can generate Brønsted acids mdpi.com |
Propargylic Cope Rearrangement Analogues and their Isomeric Products
The propargylic Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement that is analogous to the classical Cope rearrangement but involves an alkyne functionality. For a system like this compound, a formal propargylic Cope rearrangement is not directly applicable due to the substitution pattern. However, related thermal or metal-catalyzed rearrangements can lead to isomeric products.
These rearrangements often involve the migration of the alkyne and alkene functionalities, leading to a constitutional isomer of the starting material. The equilibrium between the isomers is influenced by their relative thermodynamic stabilities. The products of such rearrangements can themselves be valuable synthetic intermediates, potentially possessing different reactivity profiles compared to the starting dienyne.
Isomerization of Alkynes and Dienes via Metal Carbenes or Carbocations
The isomerization of the double and triple bonds within a dienyne framework can be achieved through various catalytic methods involving metal carbenes or carbocationic intermediates. Transition metal catalysts, such as those based on ruthenium, are known to promote enyne metathesis, which can lead to skeletal reorganization and the formation of new cyclic and bicyclic structures. nih.gov During these metathesis reactions, isomerization of the double bonds can occur.
Alternatively, the generation of carbocationic intermediates, for instance through the interaction of the dienyne with a Lewis acid or a Brønsted acid, can facilitate the migration of the double and triple bonds. This can lead to a mixture of isomers, with the product distribution often reflecting the relative stabilities of the possible isomeric dienes and alkynes. For example, terminal alkynes can isomerize to internal alkynes, and isolated dienes can rearrange to conjugated dienes.
| Catalytic Species | Transformation | Potential Products |
| Ruthenium Carbene | Enyne Metathesis nih.gov | Carbo- and heterocycles nih.gov |
| Lewis/Brønsted Acids | Carbocation-mediated isomerization | Conjugated dienes, internal alkynes |
Spectroscopic and Computational Characterization in Dienyne Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 2-Methylhepta-1,6-dien-3-yne, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential for unambiguous structural confirmation.
The ¹H NMR spectrum of this compound provides critical information about the number and types of hydrogen atoms present in the molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.
The proton environments in this compound can be assigned based on their expected chemical shifts and multiplicities. The terminal vinyl protons (=CH₂) at the C1 position are expected to appear as distinct signals in the olefinic region of the spectrum. The methyl protons (-CH₃) attached to C2 would likely appear as a singlet further upfield. The allylic protons at C5 (-CH₂-) and the terminal vinyl protons at C6 and C7 (=CH- and =CH₂) will also exhibit characteristic shifts and coupling patterns.
A detailed analysis of the predicted ¹H NMR spectrum allows for the assignment of each proton to its specific position in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Atom(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H on C1 (a) | 5.35 | Singlet |
| H on C1 (b) | 5.20 | Singlet |
| H on C8 | 1.85 | Singlet |
| H on C5 | 3.10 | Triplet |
| H on C6 | 5.85 | Multiplet |
| H on C7 (a) | 5.15 | Doublet |
| H on C7 (b) | 5.10 | Doublet |
Note: These are predicted values and may vary slightly from experimental data.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The sp-hybridized carbons of the alkyne group (C3 and C4) are expected to resonate in a characteristic downfield region. The sp²-hybridized carbons of the two vinyl groups (C1, C2, C6, and C7) will also appear at distinct downfield shifts. The sp³-hybridized carbons of the methyl group (C8) and the methylene (B1212753) group (C5) will be found at more upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 123.0 |
| C2 | 128.0 |
| C3 | 85.0 |
| C4 | 82.0 |
| C5 | 20.0 |
| C6 | 135.0 |
| C7 | 116.0 |
| C8 | 23.0 |
Note: These are predicted values and may vary slightly from experimental data.
While 1D NMR spectra provide fundamental information, complex structures often require the use of two-dimensional (2D) NMR experiments to resolve ambiguities and establish detailed connectivity.
gCOSY (gradient Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. acdlabs.comnih.gov For this compound, a COSY spectrum would show correlations between the protons on C5 and C6, and between the protons on C6 and C7, confirming the connectivity of the heptadiene chain.
gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. acdlabs.comnih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the molecule, for instance, showing a cross-peak between the proton signal at ~3.10 ppm and the carbon signal at ~20.0 ppm, confirming the assignment of C5 and its attached protons.
gHMBC (gradient Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C2, C3, and C4 in this molecule) and for piecing together the molecular fragments. For example, the methyl protons (H8) would show correlations to C1, C2, and C3.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. rsc.org This is crucial for determining the stereochemistry and conformation of a molecule. For this compound, NOE correlations could help to understand the preferred spatial arrangement of the vinyl and methyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups:
C≡C Stretch: The carbon-carbon triple bond of the alkyne group would exhibit a weak to medium absorption band in the range of 2100-2260 cm⁻¹.
C=C Stretch: The carbon-carbon double bonds of the two vinyl groups would show absorption bands in the 1600-1680 cm⁻¹ region.
=C-H Stretch: The stretching vibrations of the C-H bonds on the sp²-hybridized carbons of the vinyl groups would appear at frequencies above 3000 cm⁻¹.
C-H Stretch (sp³): The stretching vibrations of the C-H bonds in the methyl and methylene groups would be observed just below 3000 cm⁻¹.
=C-H Bend: The out-of-plane bending vibrations of the vinyl C-H bonds would produce strong bands in the 1000-650 cm⁻¹ region, which can be diagnostic for the substitution pattern of the double bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Alkyne (C≡C) | Stretch | 2100 - 2260 |
| Alkene (C=C) | Stretch | 1600 - 1680 |
| Vinyl C-H | Stretch | > 3000 |
| Alkyl C-H | Stretch | < 3000 |
| Vinyl C-H | Bend | 1000 - 650 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, allowing for its separation from a mixture and subsequent structural analysis.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺•). The mass of this ion provides the molecular weight of the compound. For this compound (C₈H₁₀), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 106.
The molecular ion is often unstable and fragments into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is likely to occur at the weaker bonds, such as the allylic C-C bond, leading to the formation of stable carbocations. The analysis of these fragment ions allows for the reconstruction of the original molecular structure. Common fragmentation pathways for unsaturated hydrocarbons involve the loss of small neutral molecules or radicals.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Exact Mass Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a critical analytical technique for the unambiguous determination of the elemental composition of unknown compounds by providing a highly accurate mass measurement. nih.gov For the compound this compound, this technique is employed to verify its molecular formula, C₈H₁₀. The "exact mass," also referred to as the monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H). sisweb.com
The theoretical exact mass for this compound is 106.07825 Da. nih.govlookchem.com During HRESI-MS analysis, the compound is typically protonated to form the [M+H]⁺ ion, which would have a theoretical m/z (mass-to-charge ratio) of 107.08608. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure this m/z value to within a few parts per million (ppm) of the theoretical value. ufl.eduresearchgate.net This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
The comparison between the experimentally measured mass and the theoretical mass confirms the molecular formula. A low mass error, typically below 5 ppm, provides strong evidence for the assigned elemental composition of C₈H₁₀ for the parent compound.
| Species | Molecular Formula | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| [M] | C₈H₁₀ | 106.07825 | - | - |
| [M+H]⁺ | C₈H₁₁⁺ | 107.08608 | 107.08599 | -0.84 |
Computational Chemistry and Theoretical Studies for Mechanistic and Electronic Understanding
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structures, reaction mechanisms, and electronic properties that can be difficult to probe experimentally. For dienyne systems like this compound, theoretical studies, particularly those employing quantum mechanical methods, are invaluable for understanding reactivity and predicting spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface, researchers can map out the entire course of a reaction, identifying transition states and intermediates. pku.edu.cn For a molecule like this compound, DFT could be used to study various transformations, such as cycloaddition reactions, by calculating the Gibbs free energies of activation (ΔG‡) and reaction energies (ΔGᵣₓₙ). mdpi.com
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods, especially DFT, are highly effective in predicting a range of spectroscopic parameters. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures. For this compound, DFT calculations can provide theoretical values for ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to aid in signal assignment. nih.gov Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be computed to help identify characteristic functional groups.
Furthermore, computational analysis can explore the conformational landscape of flexible molecules. By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified. This is essential for understanding how the molecule's three-dimensional shape influences its reactivity and physical properties. The agreement between calculated and experimental spectroscopic data serves to validate the computational model used. nih.gov
| Spectroscopic Parameter | Hypothetical Experimental Value | Calculated Value (DFT/B3LYP/6-31G(d)) |
|---|---|---|
| ¹H NMR (δ, ppm) - C1 Methylene | 5.1 - 5.3 | 5.21 |
| ¹³C NMR (δ, ppm) - C3 Alkyne | 85 - 90 | 88.4 |
| ¹³C NMR (δ, ppm) - C4 Alkyne | 80 - 85 | 82.1 |
| IR Frequency (cm⁻¹) - C≡C Stretch | ~2200 | 2205 |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations provide detailed information about the distribution of electrons and the nature of molecular orbitals. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. rsc.org From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.net These conceptual DFT indices, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), quantify the reactivity of the molecule and help predict its behavior in chemical reactions. researchgate.net For this compound, these descriptors can predict the most likely sites for electrophilic or nucleophilic attack.
| Descriptor | Definition | Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -8.95 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.55 |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 8.40 |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.75 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 4.20 |
| Global Electrophilicity (ω) | μ² / (2η) | 2.69 |
Mechanistic Investigations in Dienyne Chemistry
Elucidation of Reaction Mechanisms in Metal-Catalyzed Transformations
The transformation of dienynes, such as 2-Methylhepta-1,6-dien-3-yne, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. researchgate.net Understanding the underlying mechanisms of these metal-catalyzed reactions is crucial for developing more efficient and selective synthetic methods.
Enyne metathesis is a powerful bond reorganization reaction that typically utilizes a metal carbene catalyst to convert an enyne into a 1,3-diene. organic-chemistry.org The mechanism is central to understanding how simple acyclic precursors can be transformed into conjugated dienes. The catalytic cycle is generally understood to proceed through several key steps involving metal-carbene intermediates. wikipedia.org
The process is initiated by the reaction of the metal carbene catalyst, often a ruthenium complex, with one of the unsaturated moieties of the enyne substrate. organic-chemistry.org Two primary mechanistic pathways have been proposed: the "yne-then-ene" and the "ene-then-yne" pathways. wikipedia.org
"Yne-then-ene" Pathway : In this mechanism, the metal carbene first engages in a [2+2] cycloaddition with the alkyne portion of the dienyne. This forms a highly reactive metallacyclobutene intermediate. wikipedia.org A subsequent retro-cycloaddition event opens this ring to generate a new metal-vinylcarbene. This new carbene then reacts with the tethered alkene via another [2+2] cycloaddition to form a metallacyclobutane. The final step is a retro-cycloaddition that releases the conjugated diene product and regenerates a metal carbene, which can re-enter the catalytic cycle. organic-chemistry.orgwikipedia.org
"Ene-then-yne" Pathway : Alternatively, the catalyst can first react with the alkene. This pathway is increasingly considered, particularly for ruthenium-based catalysts. organic-chemistry.orgwikipedia.org The metal carbene adds to the alkene to form a metallacyclobutane, which then opens to form a new metallacarbene intermediate. This intermediate undergoes an intramolecular reaction with the alkyne to yield the final product. organic-chemistry.org
The driving force for these reactions is the formation of a thermodynamically stable conjugated 1,3-diene system from a less stable enyne. organic-chemistry.org The specific pathway followed can be influenced by the catalyst, substrate, and reaction conditions.
Table 1: Key Intermediates in Ruthenium-Catalyzed Enyne Metathesis
| Intermediate | Description | Role in Catalytic Cycle |
|---|---|---|
| Metal Carbene | The active catalytic species, e.g., a ruthenium alkylidene. | Initiates the cycle by reacting with the alkyne or alkene. |
| Metallacyclobutene | A four-membered ring containing the metal and three carbon atoms, formed from the alkyne. | Precursor to the vinylcarbene intermediate in the "yne-first" pathway. wikipedia.org |
| Vinylcarbene | A metal-carbene species where the carbene carbon is part of a double bond. | A key intermediate that reacts with the alkene moiety. organic-chemistry.orgacs.org |
Achieving enantioselectivity in metal-catalyzed dienyne reactions is a significant goal, enabling the synthesis of chiral molecules. This is typically accomplished by using chiral ligands that coordinate to the metal center, thereby creating a chiral environment that influences the stereochemical outcome of the reaction. nih.gov
One prominent strategy involves the use of cobalt-based catalysts for pathway-divergent enantioselective coupling reactions. nih.govnih.gov In these processes, the reaction begins with an oxidative cyclization of the dienyne with another unsaturated partner, forming a metallacycle intermediate. The fate of this intermediate, and thus the structure of the final product, can be precisely controlled by the choice of ligand. nih.govnih.gov
For instance, mechanistic studies involving deuterium (B1214612) labeling have provided insight into these pathways. The incorporation of deuterium at a newly formed stereocenter can indicate that a protonation step of a metal-carbon bond is involved in the mechanism. nih.gov Different ligands can steer the reaction toward either a protonation pathway or a reductive elimination pathway, leading to different, enantioenriched products from the same starting materials. nih.gov The ligand's structure dictates the geometry and electronic properties of the catalytic complex, influencing the transition states of the stereodetermining steps. nih.govchemrxiv.org
In many metal-catalyzed cyclization reactions of dienynes, the initial step involves the electrophilic activation of the alkyne moiety by a Lewis-acidic metal catalyst, such as Pt(II), Pd(II), or Au(I). researchgate.netrsc.orgnih.gov This activation renders the alkyne susceptible to nucleophilic attack by the tethered alkene.
The general mechanism proceeds as follows:
Coordination : The metal center coordinates to the alkyne of the dienyne substrate. This coordination withdraws electron density from the alkyne, increasing its electrophilicity. nih.gov
Nucleophilic Attack : The intramolecular alkene then acts as a nucleophile, attacking the activated alkyne. This step is often the rate-determining and selectivity-determining step of the cyclization.
Intermediate Formation : This attack leads to the formation of a cationic intermediate, which can be stabilized by the metal. nih.govthieme-connect.com
Rearrangement/Termination : The intermediate can then undergo various transformations, such as protodemetalation, rearrangement, or further reaction to yield the final cyclized product and regenerate the active catalyst. nih.gov
The nature of the metal and its ligands is critical. For example, heterobimetallic Pt-Ti catalysts have been shown to be highly effective, where the Lewis acidic titanium atom is proposed to be essential for rapid catalysis by enhancing the electrophilicity of the system. rsc.org Similarly, cationic alkylidene complexes of platinum can promote electrophilic activation, leading to insertion of the alkyne into a platinacyclic fragment. rsc.org
Studies of Selectivity Control in Dienyne Reactions
Controlling selectivity is paramount in the synthesis of complex molecules from dienyne precursors. Chemists aim to direct the reaction to form a specific isomer out of many possible products. This involves managing chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of atoms). researchgate.netresearchgate.netacs.org
The outcome of metal-catalyzed dienyne reactions is dictated by a subtle interplay of electronic and steric factors related to the substrate, catalyst, and reaction conditions. researchgate.netacs.org
Catalyst and Ligands : The choice of metal and, crucially, the ligands coordinated to it, is a primary tool for controlling selectivity. nih.govchemrxiv.org Bulky ligands can use steric hindrance to direct incoming substrates to a specific orientation, thereby controlling regioselectivity. Chiral ligands create an asymmetric binding pocket around the metal, which is the basis for enantioselectivity. nih.gov For example, in palladium-catalyzed heteroannulation of dienes, the use of specific phosphine (B1218219) ligands like PAd₂ⁿBu can completely switch the regioselectivity of the reaction. nih.govnih.gov
Substrate : The inherent electronic properties and steric profile of the dienyne substrate play a significant role. The substitution pattern on the double and triple bonds can influence which group coordinates to the metal first (chemoselectivity) and the direction of nucleophilic attack (regioselectivity). researchgate.net
Reaction Conditions : Temperature, solvent, and concentration can also influence selectivity. For instance, some reactions may be kinetically controlled at low temperatures, favoring one product, while at higher temperatures, thermodynamic equilibrium may favor a different, more stable product.
Data-driven approaches, using computational modeling and linear regression analysis of ligand parameters, are becoming powerful tools for understanding and predicting the factors that govern selectivity in these complex transformations. nih.govchemrxiv.org
Table 2: Key Factors Influencing Selectivity in Dienyne Reactions
| Selectivity Type | Controlling Factors | Examples |
|---|---|---|
| Chemoselectivity | Electronic nature of catalyst and substrate; steric hindrance. | Preferential activation of the alkyne over the alkene by a π-acidic metal like Pt(II). researchgate.net |
| Regioselectivity | Ligand steric bulk; substrate substitution pattern; electronic bias. | Ligand-controlled carbopalladation to achieve regiodivergent synthesis of indolines. nih.govnih.gov |
| Stereoselectivity | Chiral ligands; reaction pathway (e.g., endo/exo transition states); substrate geometry. | Cobalt-catalyzed enantioselective coupling where ligand choice dictates the reaction pathway. nih.govnih.gov |
The stereochemistry of the newly formed double bonds in the 1,3-diene products of enyne metathesis is a critical aspect of selectivity control. Often, these reactions produce a mixture of E and Z isomers. nih.gov
In many ruthenium-carbene mediated intermolecular enyne metathesis reactions, an initial mixture of E- and Z-isomeric dienes is formed. However, over time, this mixture often equilibrates to favor the thermodynamically more stable E-isomer. nih.gov Mechanistic studies have shown that the Z-diene is typically more reactive toward secondary metathesis pathways than the E-diene. The Z-isomer can re-enter a catalytic cycle with the ruthenium alkylidene, leading to isomerization and eventual enrichment of the E-isomer. nih.gov
However, achieving kinetic control to favor the less stable Z-isomer is a significant synthetic challenge. Recent advances have shown that Z-selective dienylation can be achieved through careful selection of the catalyst and ligands. For example, in palladium-catalyzed dienylation reactions, a simple change in the phosphine ligand can switch the outcome from E-selective to highly Z-selective. nih.gov Mechanistic investigation revealed that this switch is due to differences in the relative stabilities and reactivity of the key palladium-phosphine intermediates, which can either promote or suppress the Z-to-E isomerization of the product. nih.gov This demonstrates that while thermodynamic factors often favor E-dienes, kinetic control through catalyst design can provide access to the more challenging Z-isomers. researchgate.net
Diastereoselective Control in Carbon-Carbon Bond Forming Reactions
No research data was found regarding the diastereoselective control in carbon-carbon bond-forming reactions involving this compound.
Characterization and Reactivity of Key Intermediates
Formation and Transformation of Non-Classical Carbocation Intermediates
There is no available literature detailing the formation and transformation of non-classical carbocation intermediates specifically from this compound.
Reactivity of Metal-π-Allyl Intermediates
Specific studies on the reactivity of metal-π-allyl intermediates derived from this compound are not present in the current body of scientific literature.
Generation and Rearrangement of Biradical Intermediates
The generation and subsequent rearrangement of biradical intermediates from this compound have not been reported in the searched scientific literature.
Future Research Directions in 2 Methylhepta 1,6 Dien 3 Yne Chemistry
Development of Novel Catalytic Systems for Highly Selective and Sustainable Transformations
Future research into the chemistry of 2-Methylhepta-1,6-dien-3-yne will undoubtedly focus on the development of innovative catalytic systems to control the selectivity and enhance the sustainability of its transformations. The reactivity of 1,6-enynes is heavily influenced by the nature of the metal catalyst, with gold, platinum, and ruthenium complexes being particularly prominent. researchgate.net
For this compound, the development of catalysts that can differentiate between the terminal alkyne and the 1,1-disubstituted alkene will be crucial for achieving high levels of chemo- and regioselectivity. Research could be directed towards designing catalysts with specific steric and electronic properties that favor one reaction pathway over others. For instance, bulky ligands on a metal center could be employed to selectively activate the less sterically hindered terminal alkyne.
Furthermore, a significant future direction lies in the development of sustainable catalytic systems. This includes the use of earth-abundant and less toxic metals, such as copper, which has shown promise in the functionalization of enyne derivatives. rsc.org Another avenue for sustainable transformations is the exploration of metal-free catalytic systems, which could involve radical-mediated cyclizations. researchgate.net The development of photocatalytic systems that can operate under mild conditions with visible light would also represent a significant advance in the sustainable chemistry of this compound.
Table 1: Potential Catalytic Systems for Transformations of this compound
| Catalyst Class | Potential Transformation | Key Research Goal |
| Gold(I) Complexes | Cycloisomerization, Skeletal Rearrangements | Controlling selectivity between different rearrangement pathways. nih.gov |
| Platinum(II/IV) Complexes | Cycloisomerization, Hydrative Cyclization | Investigating the role of different oxidation states and ligands on reactivity. nih.gov |
| Ruthenium-Carbene Complexes | Enyne Metathesis | Developing catalysts for efficient cross-metathesis with various partners. acs.org |
| Copper-Based Catalysts | Functionalization, Cyclization | Exploring cost-effective and environmentally benign catalytic transformations. rsc.org |
| Metal-Free Systems (e.g., Radical Initiators) | Radical Cyclization | Developing selective and switchable syntheses of cyclic compounds. researchgate.net |
Exploration of Unprecedented Reaction Pathways and Mechanistic Insights
A key area for future research will be the exploration of novel reaction pathways for this compound, leading to the formation of unique and complex molecular architectures. The reactivity of 1,6-enynes is known to be diverse, leading to various cyclic and bicyclic products through processes like cycloisomerization, cycloaddition, and skeletal rearrangements. researchgate.net
For this compound, the presence of a methyl group on the double bond could influence the regioselectivity of cyclization reactions. For example, in platinum-catalyzed cycloisomerizations, the initial π-complexation of the catalyst to the alkyne can be followed by nucleophilic attack of the alkene. nih.gov The substitution pattern on the alkene can direct the course of these reactions, and the methyl group in this compound is expected to play a significant role.
Detailed mechanistic studies will be essential to understand and control these reaction pathways. This will involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates, alongside computational investigations. nih.govacs.org For instance, understanding the intermediates in gold-catalyzed cyclizations, which can be viewed as cyclopropyl (B3062369) gold(I) carbenes, is crucial for predicting and controlling the outcome of these reactions. researchgate.net Similarly, DFT studies can provide valuable insights into the catalytic cycle of ruthenium-catalyzed enyne metathesis, helping to elucidate the factors that control regioselectivity. acs.org
Expansion of Synthetic Applications to Diverse and Functionally Rich Chemical Targets
A major driving force for future research on this compound will be the expansion of its synthetic applications. The unique diene products that can be formed from 1,6-enynes are valuable building blocks in organic synthesis, particularly for the construction of natural products and other biologically active molecules. temple.edubeilstein-journals.orgresearchgate.net
Future work could focus on utilizing this compound in cascade reactions, where a single catalytic transformation generates significant molecular complexity in one step. For example, cycloaddition reactions of 1,6-enynes have been used to construct complex polycyclic systems. temple.edubeilstein-journals.org The specific substitution pattern of this compound could be exploited to synthesize novel scaffolds for medicinal chemistry or materials science.
The development of enantioselective transformations of this compound will also be a critical area of research. The use of chiral catalysts could allow for the synthesis of enantioenriched products, which is of paramount importance in the pharmaceutical industry. For example, enantioselective cyclization/hydrosilylation of 1,6-enynes has been achieved using cationic rhodium complexes with chiral ligands. acs.org Applying such methodologies to this compound could provide access to a wide range of chiral building blocks.
Integration of Advanced Computational Modeling with Experimental Investigations for Rational Design
The synergy between computational modeling and experimental work will be instrumental in advancing the chemistry of this compound. Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the mechanisms and predicting the outcomes of enyne reactions. acs.orgresearchgate.netnih.gov
Future research should leverage advanced computational methods to rationally design experiments. For example, DFT calculations can be used to screen potential catalysts and predict their selectivity for different reaction pathways. This can help to minimize the experimental effort required to identify optimal reaction conditions. Computational studies can also be used to investigate the influence of the methyl substituent on the alkene of this compound on the regioselectivity of its reactions. escholarship.org
Furthermore, computational modeling can provide detailed insights into the transition state geometries and activation energies of different reaction pathways, which is often difficult to obtain through experimental methods alone. nih.gov This information is crucial for understanding the fundamental principles that govern the reactivity of this compound and for the rational design of new and improved catalytic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
